3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Attachment of the nitro-pyrazole moiety: This involves the reaction of the pyrazole core with a nitro-substituted pyrazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole core.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in its biological activity through redox reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the nitro group and the methyl substitutions.
3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with different substitution patterns.
1-(3-nitro-1H-pyrazol-1-yl)-3,5-diphenylpyrazole: Similar but without the methyl groups.
Uniqueness
The unique combination of the 2-methylphenyl groups and the nitro-pyrazole moiety may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3,5-bis(2-methylphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-3-5-9-17(15)19-13-20(18-10-6-4-8-16(18)2)25(22-19)14-24-12-11-21(23-24)26(27)28/h3-13H,14H2,1-2H3 |
InChI Key |
VZXMTXXWRDNXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=CC=C4C |
Origin of Product |
United States |
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